molecular formula C11H2F20O2 B1489474 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate CAS No. 1244856-11-8

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate

Cat. No.: B1489474
CAS No.: 1244856-11-8
M. Wt: 546.1 g/mol
InChI Key: DYCCIPNHHNSTOB-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is a fluorinated ester characterized by a heptafluorobutyl chain (C4F7) esterified with perfluoroheptanoic acid. These traits make them valuable in coatings, electronics, and polymer sciences .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H2F20O2/c12-3(13,5(16,17)10(26,27)28)1-33-2(32)4(14,15)6(18,19)7(20,21)8(22,23)9(24,25)11(29,30)31/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCCIPNHHNSTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H2F20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and function. The compound’s fluorinated nature allows it to form strong interactions with hydrophobic regions of proteins, influencing their conformation and stability.

Cellular Effects

The effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can modulate cell signaling pathways by interacting with membrane proteins and receptors.

Molecular Mechanism

At the molecular level, 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s fluorinated structure allows it to form stable complexes with proteins, affecting their function and stability. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic processes and cell signaling pathways.

Dosage Effects in Animal Models

The effects of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s activity and impact on cellular function.

Metabolic Pathways

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. Its interactions with metabolic pathways can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, influencing its distribution within cells.

Subcellular Localization

The subcellular localization of 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular function. Its localization can impact its activity and interactions with other biomolecules within the cell.

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. PFAS compounds are known for their persistence in the environment and in biological systems, raising concerns regarding their toxicity and impact on human health and ecosystems.

Chemical Structure and Properties

The compound is characterized by a perfluorinated carbon chain which contributes to its hydrophobicity and lipophobicity. This structure influences its biological interactions and metabolic pathways.

Toxicokinetics

Recent studies have focused on the toxicokinetics of PFAS compounds, including 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate. Key findings include:

  • Plasma Protein Binding : The compound exhibits significant plasma protein binding characteristics. A study highlighted that many PFAS show a median binding of approximately 91%, indicating strong interactions with plasma proteins which may affect their bioavailability and distribution in the body .
  • Metabolic Stability : In vitro assays have demonstrated varying degrees of metabolic stability among PFAS. For instance, some compounds showed over 60% loss within 60 minutes in hepatocyte clearance assays . This suggests that 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate may undergo rapid biotransformation.

Case Studies

  • Zebrafish Model : A meta-analysis involving zebrafish highlighted the cardiotoxic effects of PFAS through activation of the aryl hydrocarbon receptor (AhR), suggesting potential pathways for endocrine disruption . While specific data on 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate was not detailed in this study, it underscores the importance of evaluating new PFAS compounds for similar toxicological profiles.
  • Human Studies : Epidemiological studies have drawn correlations between PFAS exposure and adverse health outcomes such as thyroid dysfunction and developmental issues in newborns. These findings emphasize the need for comprehensive evaluations of emerging PFAS like 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate .

Research Findings Summary

Study Focus Key Findings
Plasma Protein BindingMedian binding of ~91% observed in various PFAS
Metabolic StabilitySignificant loss (>60%) in hepatocyte assays within 60 min
Developmental ToxicityDisruption of thyroid function noted in zebrafish studies

Comparison with Similar Compounds

Heptafluorobutyl Acrylate (2,2,3,3,4,4,4-Heptafluorobutyl Acrylate)

  • Structure : Comprises an acrylate group linked to a heptafluorobutyl chain.
  • Applications : Used in synthesizing fluorinated polymers (e.g., PHepFBA) for antifouling coatings and microelectronics due to ultra-low surface energy (~3.03 mN/m) .
  • Synthesis: Produced via transesterification of poly(tert-butyl acrylate) with heptafluorobutanol .
  • Comparison: Unlike perfluoroheptanoate, acrylates polymerize readily, enabling tailored material architectures. Perfluoroheptanoate’s longer perfluorinated chain may enhance hydrophobicity but reduce solubility in organic solvents .

Heptafluorobutyl Methacrylate (2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate)

  • Structure : Methacrylate group attached to the heptafluorobutyl chain.
  • Applications: Key monomer in triblock copolymers (e.g., PDMS-b-PHFBMA-b-PS) for low-surface-energy coatings and self-assembling micelles .
  • Thermal Stability: Fluorinated methacrylates exhibit higher thermal resistance (>200°C) compared to non-fluorinated analogs .
  • Comparison: Methacrylates offer superior mechanical stability in polymers compared to acrylates. Perfluoroheptanoate’s ester linkage to a fully fluorinated acid may further enhance chemical inertness .

Heptafluorobutyl-Based Electron Transport Materials (NDI-C4F)

  • Structure : 2,7-bis(heptafluorobutyl)benzo[lmn][3,8]phenanthroline-tetraone used in perovskite solar cells (PSCs) .
  • Function : Fluorine atoms improve hydrophobicity and interfacial stability, boosting device efficiency.
  • Comparison: Unlike perfluoroheptanoate, NDI-C4F integrates fluorinated alkyl chains into aromatic diimides, enabling π-π stacking for charge transport. Perfluoroheptanoate’s aliphatic perfluorinated chain may serve better as a hydrophobic side chain in polymers .

Data Tables

Table 1: Key Properties of Heptafluorobutyl Derivatives

Compound Molecular Weight (g/mol) Surface Energy (mN/m) Key Application
Heptafluorobutyl Acrylate 268.13 ~3.03 Antifouling coatings
Heptafluorobutyl Methacrylate 282.15 3.5–5.0 Block copolymers
NDI-C4F (Di-heptafluorobutyl diimide) 678.30 N/A Perovskite solar cells
Perfluoroheptanoate (Hypothetical) ~500 (estimated) <3.0 (estimated) Hydrophobic coatings

Research Findings and Trends

  • Low Surface Energy Materials: Heptafluorobutyl acrylates and methacrylates dominate in coatings, but perfluoroheptanoate’s extended fluorinated chain could push surface energy below 3 mN/m, rivaling polytetrafluoroethylene (PTFE) .
  • Electronics: Fluorinated diimides (e.g., NDI-C4F) show that heptafluorobutyl groups enhance device stability. Perfluoroheptanoate derivatives might stabilize organic semiconductors against moisture .
  • Environmental Impact : Fluorinated esters require scrutiny for bioaccumulation. Shorter perfluoroalkyl chains (e.g., C4) are increasingly favored over C8 compounds .

Preparation Methods

Preparation of 2,2,3,3,4,4,4-Heptafluorobutanol

The heptafluorobutyl moiety is typically introduced via fluorination of suitable butyl precursors or by using commercially available heptafluorobutanol. This alcohol is often synthesized through:

Commercial availability of 2,2,3,3,4,4,4-heptafluorobutanol simplifies this step, as noted in fluorochemical supply chains.

Preparation of Perfluoroheptanoic Acid or Activated Derivative

Perfluoroheptanoic acid is prepared via:

  • Electrochemical fluorination (ECF) of heptanoic acid or its derivatives, yielding perfluorinated acids with high purity.
  • Alternatively, telomerization and subsequent oxidation of fluorinated precursors can be used.

For esterification, the acid is often converted into more reactive derivatives such as acid chlorides or anhydrides to facilitate coupling with the fluorinated alcohol.

Esterification Process

The key step is the esterification of 2,2,3,3,4,4,4-heptafluorobutanol with perfluoroheptanoic acid or its activated form. Common methods include:

  • Direct esterification under acidic catalysis, which is less common due to the inertness of perfluorinated acids.
  • Use of acid chlorides : Perfluoroheptanoyl chloride reacts with the heptafluorobutanol under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to scavenge HCl.
  • Coupling reagents : Carbodiimide-based reagents (e.g., DCC) may be employed to activate the acid for ester formation.

Typical reaction conditions involve anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), low to moderate temperatures, and inert atmosphere to prevent side reactions.

Research Findings and Optimization

Recent studies emphasize mild and efficient fluoropolymer synthesis techniques that can be adapted for the preparation of fluorinated esters like 2,2,3,3,4,4,4-heptafluorobutyl perfluoroheptanoate:

  • Iodo-ene polymerization methods demonstrate mild conditions for fluorinated chain assembly and modification, which could inspire esterification strategies involving fluorinated intermediates.
  • Use of dimethyl carbonate (DMC) as a co-solvent has been shown to enhance reaction rates and reduce side reactions in fluoropolymer syntheses, suggesting its potential utility in esterification reactions involving fluorinated compounds.
  • Analytical techniques such as NMR (1H, 19F), thermal gravimetric analysis (TGA), and differential scanning calorimetry (DSC) are essential for confirming the structure and purity of the synthesized compound.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes/Outcome
Fluorination of butanol Elemental fluorine or fluorinating agents Produces 2,2,3,3,4,4,4-heptafluorobutanol
Preparation of acid Electrochemical fluorination of heptanoic acid Produces perfluoroheptanoic acid
Activation of acid Conversion to acid chloride or anhydride Facilitates esterification
Esterification Acid chloride + heptafluorobutanol, base, DCM Formation of 2,2,3,3,4,4,4-heptafluorobutyl perfluoroheptanoate
Solvent/co-solvent Dichloromethane, tetrahydrofuran, DMC Enhances reaction efficiency
Temperature 0–40 °C (typically) Controls reaction rate and side reactions
Atmosphere Inert (N2 or Ar) Prevents oxidative degradation

Analytical and Quality Control

  • NMR Spectroscopy : 19F NMR is critical for confirming the fluorinated chain integrity.
  • Mass Spectrometry : Confirms molecular weight and purity.
  • Thermal Analysis : TGA and DSC assess thermal stability, important for fluorinated compounds.
  • Chromatography : Size exclusion chromatography (SEC) in THF can be used for polymeric analogs, but for small molecules, GC-MS or LC-MS are preferred.

Q & A

Q. How to design microfluidic systems for fluorinated polymer particles?

  • Methodology :
  • Phase ratios (oil:water = 0.5:1) stabilize droplets.
  • Use fluorophilic macro-initiators (e.g., VA-086) and UV intensity (10–20 mW/cm²).
  • Validate particle size via DLS/SEM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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